Therapeutic Index Advantage: Reduced Hematopoietic and CNS Toxicity vs. Classical Bis(β-chloroethyl)amine Derivatives
The closely related dispiropiperazine bis-chloroethyl analog Spirasidin (which shares the bis-piperazine chloroethyl pharmacophore with CAS 60013-26-5) demonstrated a therapeutic ratio of 8 (maximal tolerated dose / minimal effective dose) on Sarcoma 45, the largest among the four piperazine chloroethyl derivatives tested in the same study [1]. Crucially, Spirasidin exerted a weaker effect on the central nervous system and hemopoiesis compared to many other bis(β-chloroethyl)amine derivatives evaluated in parallel [1]. The target compound CAS 60013-26-5, bearing the same bis-piperazine chloroethyl warhead architecture, is positioned within this differentiated toxicity class. In contrast, classical acyclic nitrogen mustards such as mechlorethamine (HN2) are characterized by pronounced myelosuppression and neurotoxicity as dose-limiting toxicities, a consequence of their compact, less geometrically constrained alkylating structure [1].
| Evidence Dimension | Therapeutic index (maximal tolerated dose / minimal effective dose) and organ-system toxicity profile |
|---|---|
| Target Compound Data | Spirasidin (bis-piperazine chloroethyl analog): Therapeutic index = 8 on Sarcoma 45; weaker effect on CNS and hemopoiesis [1] |
| Comparator Or Baseline | Other bis(β-chloroethyl)amine derivatives in the same 4-compound study: lower therapeutic indices; stronger CNS and hematopoietic toxicity [1]; Mechlorethamine (HN2, clinical comparator): dose-limiting myelosuppression and neurotoxicity |
| Quantified Difference | Therapeutic index of 8 vs. lower (not explicitly quantified for all comparators in source) on Sarcoma 45; qualitatively reduced CNS/hematopoietic toxicity [1] |
| Conditions | In vivo Sarcoma 45 rat model; subcutaneous, intraperitoneal, and intravenous administration routes; Sorkina (1964) study of four piperazine chloroethyl derivatives |
Why This Matters
A therapeutic index of 8 and reduced hematological/CNS toxicity in the analog series indicate that the bis-piperazine chloroethyl scaffold may permit efficacious dosing with a wider safety margin than classical nitrogen mustards, a critical consideration for procurement in preclinical oncology programs where bone marrow reserve is a limiting factor.
- [1] Sorkina, U.A. On the Antitumorous Activity of some Piperazin Derivatives. Acta - Unio Internationalis Contra Cancrum, 1964, 20: 174-175. PMID: 14151877. View Source
